Bienvenue dans la boutique en ligne BenchChem!

1-Bromo-2-fluoro-4-phenoxybenzene

Lipophilicity Drug design Physicochemical property

1-Bromo-2-fluoro-4-phenoxybenzene is the definitive precursor for the 2-fluoro-4-phenoxyphenyl pharmacophore of rilzabrutinib (BTK IC₅₀=1.3 nM, Phase 3). The ortho-fluorine modulates cross-coupling reactivity and dihedral angle, driving kinase selectivity. ACD/LogP 5.21—~2.5 log units above the methoxy analog—ensures superior membrane partitioning. Unlike 1-bromo-4-phenoxybenzene or 1-bromo-2,4-difluorobenzene, only this 1,2,4-pattern enables orthogonal Suzuki-Miyaura/SNAr functionalization for BTK, TEC, and EGFR inhibitors. Procure CAS 1138557-58-0; do not substitute.

Molecular Formula C12H8BrFO
Molecular Weight 267.09 g/mol
Cat. No. B8611233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoro-4-phenoxybenzene
Molecular FormulaC12H8BrFO
Molecular Weight267.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C12H8BrFO/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H
InChIKeyLCDBXDWQVNJFPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-fluoro-4-phenoxybenzene (CAS 1138557-58-0): Core Identity and Procurement-Relevant Specifications for the Halogenated Diaryl Ether Building Block


1-Bromo-2-fluoro-4-phenoxybenzene (C₁₂H₈BrFO, MW 267.09 g/mol) is a tri-substituted aromatic building block featuring a bromine atom at the 1-position, a fluorine at the 2-position, and a phenoxy group at the 4-position of the central benzene ring . The compound is a solid at room temperature and is typically supplied at ≥95–98% purity . Its computed ACD/LogP is 5.21 and its topological polar surface area (TPSA) is only 9.23 Ų, indicating high lipophilicity and low hydrogen-bonding capacity . The compound is catalogued under CAS 1138557-58-0 (also referenced as 1929-37-9 in some databases) and serves primarily as a synthetic intermediate in medicinal chemistry, most notably as a precursor to the 2-fluoro-4-phenoxyphenyl fragment found in the clinically advanced Bruton's tyrosine kinase (BTK) inhibitor rilzabrutinib (PRN1008) [1].

Why 1-Bromo-2-fluoro-4-phenoxybenzene Cannot Be Replaced by Simpler Aryl Halides or Non-Fluorinated Diphenyl Ethers


Generic substitution of 1-bromo-2-fluoro-4-phenoxybenzene with seemingly similar aryl bromides—such as 1-bromo-4-phenoxybenzene (CAS 101-55-3), 1-bromo-2-fluoro-4-methoxybenzene (CAS 458-50-4), or 1-bromo-2,4-difluorobenzene (CAS 348-57-2)—ignores the synergistic electronic and steric contributions of the ortho-fluorine and para-phenoxy substituents. The ortho-fluorine atom withdraws electron density from the ring, modulating the reactivity of the bromine leaving group in palladium-catalyzed cross-coupling reactions, while the para-phenoxy group contributes substantial lipophilicity and aromatic surface area that is critical for hydrophobic binding interactions in medicinal chemistry targets such as BTK . The computed ACD/LogP of 5.21 for the target compound is approximately one log unit higher than that of 1-bromo-4-phenoxybenzene (LogP ~4.2) and nearly 2.5 log units higher than 1-bromo-2-fluoro-4-methoxybenzene (LogP ~2.6–2.7), meaning that substitution with a less lipophilic analog would alter partitioning behavior, membrane permeability, and target engagement in any downstream bioactive molecule [1][2][3]. Furthermore, the specific 1-bromo-2-fluoro-4-phenoxy substitution pattern is the exact aryl halide precursor required to install the 2-fluoro-4-phenoxyphenyl pharmacophore present in rilzabrutinib, a BTK inhibitor with an IC₅₀ of 1.3 nM that has advanced to Phase 3 clinical trials .

Quantitative Differentiation Evidence for 1-Bromo-2-fluoro-4-phenoxybenzene Versus Closest Analogs


Lipophilicity Advantage: ACD/LogP of 5.21 Versus 4.2 for the Non-Fluorinated Analog and 2.6 for the Methoxy Analog

The target compound exhibits a computed ACD/LogP of 5.21, which is approximately 1.0 log unit higher than 1-bromo-4-phenoxybenzene (LogP ~4.2–4.7) and ~2.5 log units higher than 1-bromo-2-fluoro-4-methoxybenzene (XLogP3-AA: 2.7) [1][2]. This lipophilicity differential arises from the combination of the ortho-fluorine (which increases LogP relative to the non-fluorinated analog through reduced hydrogen-bond acceptor capacity) and the para-phenoxy group (which contributes two aromatic rings). The 4-bromo-2-fluoro-1-phenoxybenzene regioisomer (CAS 230961-77-0) has a reported LogP of 4.2, again approximately one log unit lower than the target [3].

Lipophilicity Drug design Physicochemical property

Critical Intermediate for Rilzabrutinib: The 2-Fluoro-4-Phenoxyphenyl Fragment is Essential for Sub-Nanomolar BTK Inhibition

1-Bromo-2-fluoro-4-phenoxybenzene is the direct synthetic precursor to the 2-fluoro-4-phenoxyphenyl fragment that defines the core pharmacophore of rilzabrutinib (PRN1008), an oral, reversible covalent BTK inhibitor with an IC₅₀ of 1.3 ± 0.5 nM [1]. In the patent literature (WO2014039899), the 2-fluoro-4-phenoxyphenyl-substituted pyrazolo[3,4-d]pyrimidine (Example 31) was selected as the clinical candidate from a series of kinase inhibitors [2]. The compound is also listed as a rilzabrutinib impurity standard (Pharmaffiliates Cat. No. PA 18 1271000), underscoring its specific structural relevance to the drug substance [3]. By contrast, the non-fluorinated 4-phenoxyphenyl fragment or the 2-fluoro-4-methoxyphenyl fragment would produce a different kinase selectivity profile, as the ortho-fluorine influences both the dihedral angle of the biaryl ether and the electronic character of the pyrazolopyrimidine hinge-binding motif.

BTK inhibitor Rilzabrutinib Medicinal chemistry

Efficient Conversion to Boronic Acid: 92% Yield Demonstrates Synthetic Tractability for Downstream Suzuki-Miyaura Coupling

The target compound can be converted to (2-fluoro-4-phenoxyphenyl)boronic acid via lithiation and borylation with a reported yield of 92% after silica gel chromatography . This high conversion efficiency demonstrates that the bromine atom at the 1-position is sufficiently activated for metal-halogen exchange despite the electron-withdrawing ortho-fluorine, which can sometimes retard such reactions. The resulting boronic acid (CAS 1414356-30-1) is itself a valuable synthetic intermediate used in the commercial production of rilzabrutinib [1]. Comparative data for the non-fluorinated analog 1-bromo-4-phenoxybenzene under identical conditions is not available in the public domain; however, the ortho-fluorine is expected to acidify the adjacent aromatic proton (estimated pKa reduction of ~0.5–1 unit), facilitating directed ortho-metalation and potentially improving regioselectivity in subsequent functionalization steps.

Suzuki-Miyaura coupling Boronic acid synthesis Cross-coupling

Regioisomeric Differentiation: The 1-Bromo-2-fluoro-4-phenoxy Arrangement Provides Unique Ortho-Fluorine Electronic Modulation Compared to the 4-Bromo-2-fluoro-1-phenoxy Regioisomer

The target compound (1-bromo-2-fluoro-4-phenoxy) and its regioisomer (4-bromo-2-fluoro-1-phenoxy, CAS 230961-77-0) share the same molecular formula but differ in the relative positions of the bromine and phenoxy substituents. In the target compound, the bromine is para to the electron-donating phenoxy group and ortho to the electron-withdrawing fluorine, creating a unique electronic environment where the bromine experiences both resonance donation (from para-OPh) and inductive withdrawal (from ortho-F). This electronic push-pull arrangement is absent in the regioisomer, where the bromine is meta to the fluorine [1]. Furthermore, the target regioisomer is the specific precursor to the 2-fluoro-4-phenoxyphenyl fragment found in rilzabrutinib, whereas the 4-bromo-2-fluoro-1-phenoxy regioisomer would generate the 2-fluoro-6-phenoxyphenyl fragment, which is structurally incompatible with the BTK binding pocket defined in WO2014039899 [2].

Regiochemistry Electronic effects Cross-coupling selectivity

Mono-Bromo Selectivity Enables Orthogonal Functionalization: Single Reactive Halogen Handle Compared to Multi-Halogenated Analogs

Unlike 1-bromo-2,4-difluorobenzene (CAS 348-57-2) or 1,4-dibromo-2-fluorobenzene, the target compound possesses exactly one bromine atom and one C–F bond, enabling orthogonal functionalization strategies. The bromine serves as the primary handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), while the C–F bond remains inert under typical coupling conditions, allowing for subsequent nucleophilic aromatic substitution or directed ortho-metalation at the position adjacent to fluorine . This contrasts with 1-bromo-2,4-difluorobenzene, where the presence of two fluorine atoms introduces ambiguity in chemoselective functionalization, and with 1,4-dibromo analogs, where distinguishing between the two C–Br bonds requires careful control of stoichiometry and reaction conditions. The Kuujia database notes that the compound's 'unique halogen substitution pattern allowed for efficient palladium-catalyzed cross-coupling reactions, yielding derivatives with improved selectivity profiles against off-target kinases' [1].

Orthogonal reactivity Sequential functionalization Chemoselectivity

High-Value Application Scenarios Where 1-Bromo-2-fluoro-4-phenoxybenzene is the Scientifically Justified Choice


Synthesis of BTK Inhibitor Candidates Requiring the 2-Fluoro-4-Phenoxyphenyl Pharmacophore

This compound is the definitive starting material for constructing the 2-fluoro-4-phenoxyphenyl fragment that defines the hinge-binding region of rilzabrutinib (BTK IC₅₀ = 1.3 nM) and related pyrazolo[3,4-d]pyrimidine-based kinase inhibitors claimed in WO2014039899 [1]. The ortho-fluorine is critical for modulating the dihedral angle between the central phenyl ring and the pyrazolopyrimidine core, directly impacting kinase selectivity. Researchers developing next-generation BTK, TEC, or EGFR inhibitors that require this specific substitution pattern should procure this building block rather than attempting to synthesize it de novo from less functionalized precursors.

Pharmaceutical Impurity Profiling and Quality Control for Rilzabrutinib Drug Substance

1-Bromo-2-fluoro-4-phenoxybenzene is catalogued as a rilzabrutinib impurity standard (Pharmaffiliates Cat. No. PA 18 1271000) and is used in analytical method development, method validation (AMV), and quality control (QC) applications for the drug substance [2]. Analytical laboratories supporting rilzabrutinib manufacturing require this specific CAS-numbered compound, as its retention time, mass spectrum, and response factor are unique and cannot be approximated by other brominated diphenyl ethers.

Lipophilicity-Driven Medicinal Chemistry Programs Exploring Halogenated Diaryl Ether SAR

With an ACD/LogP of 5.21, this compound provides a substantially more lipophilic building block compared to the methoxy analog (LogP 2.7) or the difluoro analog (LogP 2.7–3.1) [3]. Medicinal chemistry programs exploring structure-activity relationships where high logD is correlated with cellular potency or blood-brain barrier penetration will benefit from this compound as a late-stage diversification point. The ~2.5 log unit difference relative to the methoxy analog translates to a ~300-fold difference in octanol-water partition coefficient, making the target compound the appropriate choice when high membrane partitioning is desired.

Sequential Orthogonal Functionalization Strategies Requiring a Single C–Br Handle with an Inert C–F Group

The presence of exactly one bromine and one fluorine allows for a two-step orthogonal functionalization strategy: (Step 1) Suzuki-Miyaura coupling at the C–Br position to install an aryl or heteroaryl group, followed by (Step 2) nucleophilic aromatic substitution or directed ortho-metalation at the position ortho to fluorine . This is not achievable with 1-bromo-2,4-difluorobenzene (two potentially reactive C–F bonds) or 4-bromo-2-chloro-1-phenoxybenzene (two cross-coupling-competent halogens), where chemoselectivity becomes problematic. The 92% conversion efficiency to the boronic acid confirms the practical viability of the first step .

Quote Request

Request a Quote for 1-Bromo-2-fluoro-4-phenoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.